molecular formula C21H14ClFOS B11586762 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine

3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine

Cat. No.: B11586762
M. Wt: 368.9 g/mol
InChI Key: HBODRMGTZBCBJR-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine is a complex organic compound that features a benzoxepine core structure This compound is characterized by the presence of a chloro group, a fluorophenyl group, a methylidene group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. The initial steps often include the formation of the benzoxepine core, followed by the introduction of the chloro, fluorophenyl, methylidene, and thiophenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the chloro or fluorophenyl positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound’s unique structure could be explored for potential therapeutic applications.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved in these interactions are determined by the compound’s structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H14ClFOS

Molecular Weight

368.9 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-4-methylidene-2-thiophen-2-yl-5H-1-benzoxepine

InChI

InChI=1S/C21H14ClFOS/c1-13-19(14-8-10-15(23)11-9-14)16-5-2-3-6-17(16)24-21(20(13)22)18-7-4-12-25-18/h2-12,19H,1H2

InChI Key

HBODRMGTZBCBJR-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C2=CC=CC=C2OC(=C1Cl)C3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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